Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine
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Overview
Description
Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine is an organic compound that features a thiophene ring, a phenyl group, and an amine group. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and significant role in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis. These methods involve the condensation of sulfur with carbonyl compounds under specific conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The thiophene ring and phenyl group allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of kinases or modulation of ion channels .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: A thiophene-containing compound used as an antispasmodic.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in glaucoma treatment.
Uniqueness
Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine is unique due to its specific combination of a thiophene ring, phenyl group, and amine group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17NS |
---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C14H17NS/c1-2-8-15-10-12-5-3-4-6-14(12)13-7-9-16-11-13/h3-7,9,11,15H,2,8,10H2,1H3 |
InChI Key |
NTTFGUHBZGQEJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=CC=C1C2=CSC=C2 |
Origin of Product |
United States |
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